molecular formula C16H8BrCl2NO B1372853 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-26-2

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372853
CAS No.: 1160263-26-2
M. Wt: 381 g/mol
InChI Key: WNEQKEQZIFMUAB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carbonyl chloride group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.

    Halogenated Derivatives: Formed from electrophilic aromatic substitution.

    Alcohols and Amines: Formed from reduction reactions.

    N-Oxides: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbonyl chloride: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.

    2-(3-Bromophenyl)-quinoline-4-carbonyl chloride: Lacks the chlorine substituent at the 6-position, affecting its electronic properties and reactivity.

    6-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, resulting in different steric and electronic effects.

Uniqueness

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both bromophenyl and chlorine substituents, which confer distinct electronic and steric properties

Biological Activity

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group, a chloroquinoline core, and a carbonyl chloride functional group, which may influence its reactivity and interaction with biological targets.

The molecular formula of this compound is C16H12BrClNC_{16}H_{12}BrClN with a molecular weight of approximately 343.63 g/mol. The presence of halogens (bromine and chlorine) suggests potential for significant biological activity, especially in terms of enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

One of the primary biological activities attributed to this compound involves its role as an inhibitor of alkaline phosphatases (APs). Studies have demonstrated that related compounds can inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC50 values in the nanomolar range. For instance, derivatives with similar structural motifs showed IC50 values as low as 22 nM against h-TNAP, indicating high potency .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (nM)
This compoundh-TNAPTBD
3jh-TNAP22 ± 1
3eh-IAP34 ± 10
3ah-GCAP150 ± 70

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, related quinoline derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and T-24 (bladder cancer) cells with IC50 values ranging from 168.78 to over 250 µM . These findings suggest that modifications in the structure can enhance anticancer properties.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related CompoundMCF-7168.78
Related CompoundT-24257.87

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and cellular pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Inhibition of Alkaline Phosphatases : A study investigated various quinoline derivatives for their inhibitory effects on alkaline phosphatases. Among these, compounds with bromine substitutions demonstrated enhanced binding affinity due to increased interactions with amino acid residues in the active site .
  • Anticancer Activity : Another study evaluated the anticancer potential of quinoline derivatives, including those structurally similar to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEQKEQZIFMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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